molecular formula C11H9IN2O B13429954 6-(3-Iodophenyl)-2-methylpyrimidin-4-ol

6-(3-Iodophenyl)-2-methylpyrimidin-4-ol

Katalognummer: B13429954
Molekulargewicht: 312.11 g/mol
InChI-Schlüssel: OVPUKLNETGZROC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-Iodophenyl)-2-methylpyrimidin-4-ol is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of an iodophenyl group attached to the pyrimidine ring, which imparts unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Iodophenyl)-2-methylpyrimidin-4-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3-Iodophenyl)-2-methylpyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodophenyl group .

Wissenschaftliche Forschungsanwendungen

6-(3-Iodophenyl)-2-methylpyrimidin-4-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(3-Iodophenyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The iodophenyl group can participate in various binding interactions, while the pyrimidine ring can interact with nucleic acids and proteins. These interactions can modulate biological pathways and exert therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(3-Iodophenyl)-2-methylpyrimidin-4-ol is unique due to the combination of the iodophenyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Eigenschaften

Molekularformel

C11H9IN2O

Molekulargewicht

312.11 g/mol

IUPAC-Name

4-(3-iodophenyl)-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H9IN2O/c1-7-13-10(6-11(15)14-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15)

InChI-Schlüssel

OVPUKLNETGZROC-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC(=O)N1)C2=CC(=CC=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.